molecular formula C19H23N7O B5537371 3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5537371
M. Wt: 365.4 g/mol
InChI Key: NDXYZPVYVKUKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds like “3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine” often involves multi-step reactions utilizing various starting materials like halogenated compounds, heterocyclic amines, and carboxylic acids. For example, similar compounds have been synthesized using sodium salts of pyridinyl propenones with different heterocyclic amines under specific conditions (Mohamed et al., 2011). Another method involves oxidative cyclization using iodine(III) reagents (Prakash et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the arrangement of heterocyclic rings and their spatial orientation. The molecular structure is key to understanding the chemical behavior of the compound. Studies have shown the inclination angles and dihedral angles between different rings in similar compounds, providing insights into their structural conformation (Bourichi et al., 2019).

Chemical Reactions and Properties

The chemical reactions of “3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine” are influenced by its heterocyclic framework. These compounds typically undergo reactions like cyclization, acylation, and substitutions depending on the functional groups present. For instance, imidazo[1,5-a]pyridines, a related class, have been synthesized through reactions involving arylation of azoles with bromopyridines (Shevchuk et al., 2012).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are essential for understanding the applications of the compound. These properties are influenced by molecular structure and functional groups. Studies on similar compounds provide insights into crystallography and molecular orientations (Ouzidan et al., 2011).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and chemical interactions of this compound are determined by the presence of multiple heterocyclic rings. The interaction of these rings with various reagents and in different environments defines its chemical behavior. For example, the reactivity of imidazo[1,5-a]pyridines with different reagents has been studied, showing a range of possible transformations (Alcarazo et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing azole and pyridine derivatives, including compounds with structures similar to the one . These methods aim to create compounds with potential pharmaceutical relevance through arylation and subsequent reduction processes. For instance, Shevchuk et al. (2012) presented a convenient preparation of azolyl piperidines, which are structurally related to the compound of interest, demonstrating the versatility of azoles in synthesizing complex organic structures (Shevchuk et al., 2012).

Applications in Material Science

The investigation into the luminescent properties of rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands by Li et al. (2012) showcases the potential application of similar compounds in the development of materials with unique photophysical characteristics. These studies contribute to the broader understanding of how compounds with azolyl and pyridine groups can be utilized in creating materials with specific luminescent properties (Li et al., 2012).

Pharmacological Research

The pharmacological exploration of imidazo[1,2-a]pyridines, as discussed by Enguehard-Gueiffier and Gueiffier (2007), emphasizes the biomedical significance of compounds with this scaffold. Their review highlights the diverse pharmacological properties of imidazo[1,2-a]pyridine derivatives, underlining the importance of such compounds in the development of new therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).

Insecticidal and Antimicrobial Studies

Research into heterocyclic compounds incorporating a thiadiazole moiety for the control of pests and pathogens, as conducted by Fadda et al. (2017), indicates the potential of structurally related compounds in addressing agricultural and health-related challenges. The synthesis of new molecules and their evaluation against various pests and pathogens represent a critical area of research with implications for food security and public health (Fadda et al., 2017).

properties

IUPAC Name

1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c27-18(5-10-26-15-21-14-23-26)24-8-3-17(4-9-24)19-22-7-11-25(19)13-16-2-1-6-20-12-16/h1-2,6-7,11-12,14-15,17H,3-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXYZPVYVKUKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)CCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.